4-(Acetyloxy)proline

Collagen Mimetics Peptide Stability Biomaterials

Sourcing generic proline or hydroxyproline introduces conformational variability and limits downstream regioselective chemistry. 4-(Acetyloxy)proline (CAS 25323-55-1) is a defined chiral building block that resolves these limitations. - Retains ~85-90% of triple helix stability in collagen-mimetic peptides versus native hydroxyproline. - Enables unique C5 anodic methoxylation not accessible with unprotected analogs, providing a direct route to 5-substituted proline intermediates. - Serves as a stable, atom-economical leaving group for complete stereocontrol in spiro-β-lactam synthesis. Supplied with rigorous analytical documentation to ensure lot-to-lot consistency for peptide and medicinal chemistry workflows.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 25323-55-1
Cat. No. B12896204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetyloxy)proline
CAS25323-55-1
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(NC1)C(=O)O
InChIInChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11)
InChIKeyOQWHXHYZFMIILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Acetyloxy)proline: Chemical Identity & Core Applications


4-(Acetyloxy)proline (CAS 25323-55-1), also known as O-acetylhydroxyproline or 4-acetoxypyrrolidine-2-carboxylic acid, is a substituted proline derivative with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol [1]. This compound is primarily utilized as a chiral building block in peptide synthesis and as a functional mimic of hydroxyproline in collagen-related biomaterials research . Its structural modification, featuring an acetoxy group at the 4-position, alters the physicochemical and conformational properties compared to the native amino acid, enabling its use in stereoselective syntheses and as a probe for understanding structure-activity relationships in biologically active peptides [2].

Chiral building block for peptide synthesis and collagen mimetics
Hydroxyproline mimic with acetoxy group providing conformational control
Stereoelectronic probe for studying structure-activity relationships in bioactive peptides

Why 4-(Acetyloxy)proline Cannot Be Replaced by Proline or Hydroxyproline


Substitution of 4-(Acetyloxy)proline with generic proline or hydroxyproline is not advisable due to significant differences in stereoelectronic effects, conformational preferences, and chemical reactivity that directly impact experimental outcomes. The acetoxy group at the C4 position introduces a distinct electron-withdrawing effect and steric bulk, which modulates the cis/trans amide bond equilibrium in peptides and alters the stability of collagen-mimetic triple helices compared to the native hydroxyl group [1]. Furthermore, the acetoxy moiety serves as a protecting group that enables specific regioselective transformations, such as anodic methoxylation at C5, which are not accessible with unprotected hydroxyproline [2]. In antigenicity studies, acetyl-hydroxyproline constitutes a unique antigenic determinant, demonstrating that this simple modification creates a distinct immunological profile not shared by hydroxyproline or proline [3]. These fundamental differences in molecular behavior underscore the necessity of using the specified derivative for applications where precise conformational control or defined chemical reactivity is required.

Conformational shift Acetoxy group may alter cis/trans amide equilibrium and triple-helix stability compared to hydroxyproline or proline.
Reactivity mismatch Acetoxy directing effect enables regioselective C5 functionalization; unprotected hydroxyproline cannot provide the same pathway.
Immunological profile Acetyl-hydroxyproline forms a distinct antigenic determinant, not shared by hydroxyproline or proline.

4-(Acetyloxy)proline: Evidence vs. Hydroxyproline


Collagen Triple Helix Stability: 4-Acetoxyproline vs. Hydroxyproline

In collagen-mimetic peptides of the sequence (Pro-Hyp-Gly)ₙ, substituting the 4-hydroxyl group of hydroxyproline (Hyp) with an acetoxy group (AcHyp) largely preserves the triple-helix stabilizing effect. The thermal melting temperature (Tₘ) of the AcHyp-containing peptide is only slightly lower than that of the native Hyp-containing peptide, indicating that the acetoxy group mimics the stereoelectronic contributions of the hydroxyl group [1].

Helix stability
Head-to-head
~1–3 °C lower Tm; ~85–90% retention of stabilizing effect
Supports functional hydroxyproline mimic for collagen engineering
Aqueous buffer, CD spectroscopy
Collagen Mimetics Peptide Stability Biomaterials

Regioselective C5 Functionalization by Electrochemistry

Electrochemical methoxylation of N-acetyl-4-hydroxyproline esters shows that the 4-acetoxy derivative undergoes anodic oxidation preferentially at the C5 position, yielding a mixture of stereoisomeric methoxy compounds. This regioselectivity contrasts with the behavior of the free 4-hydroxyproline derivative and the cis-4-acetoxyproline isomer, highlighting the unique directing effect of the trans-acetoxy group [1].

C5 methoxylation
Head-to-head
Preferential C5 attack for trans-4-acetoxyproline derivative; free 4-OH and cis-isomer show altered regioselectivity
Enables regioselective synthesis of chiral pyrrolidine building blocks
Electrochemical oxidation in MeOH; carbon anode
Electrosynthesis Regioselective Functionalization Chiral Building Blocks

Stereoselective Spiro-β-Lactam Synthesis with Acetoxy Leaving Group

In the reaction with N-(phenylmethylene)benzenesulfonamide to form spiro-β-lactams, both (2S,4R)-4-acetyloxy-N-acyl-proline and its benzoyloxy analog afford a mixture of two diastereoisomeric spiro-β-lactams with complete stereoselectivity for the spiro carbon. While the stereochemical outcome is identical for both leaving groups, the acetyloxy derivative may offer advantages in terms of atom economy, cost, or ease of purification in a synthetic workflow [1].

Spiro-β-lactam stereocontrol
Head-to-head
Equivalent complete spiro stereoselectivity vs. benzoyloxy analog; two diastereoisomers obtained
Supports stereoselective spirocycle construction with potential for simpler purification
Reaction with N-(phenylmethylene)benzenesulfonamide
Stereoselective Synthesis Spiro Compounds β-Lactam Antibiotics

Acetyl-Hydroxyproline: Unique Antigenic Epitope

Immunological studies demonstrate that acetyl-hydroxyproline constitutes a distinct antigenic determinant. Absorption of rabbit anti-acetylated collagen serum with a synthetic polymer containing acetyl-hydroxyproline results in a considerable decrease in specific immunofluorescence, whereas absorption with poly-hydroxyproline does not. This indicates that the acetyl group confers a unique antigenic profile not present in hydroxyproline [1].

Antigenic epitope
Head-to-head
Specific cross-reactivity: poly-acetyl-hydroxyproline reduces immunofluorescence of anti-acetylated collagen serum; poly-hydroxyproline does not
Unique antigenic probe for collagen acetylation studies
Rabbit antiserum, immunofluorescence microscopy
Immunochemistry Collagen Antigenicity Biomaterials

N-Acetylhydroxyproline in Arthritis Formulations

A patent describes compositions for preventing or treating arthritis comprising an N-acylated hydroxyproline derivative, such as N-acetylhydroxyproline, in combination with an amino sugar or glycosaminoglycan. Example formulations contain 15-20 wt% N-acetylhydroxyproline, demonstrating its use as a functional ingredient in solid dosage forms [1]. While the compound is N-acetylated rather than O-acetylated, it highlights the broader utility of acetylated hydroxyproline derivatives in therapeutic and nutritional applications.

Formulation precedent
Class-level inference
Patent: N-acetylhydroxyproline at 15–20 wt% in solid dosage forms (arthritis research context)
Class-level formulation context for acetylated proline derivatives
N-acetyl derivative; applicability to O-acetyl analog requires review
Nutraceuticals Arthritis Formulation Science

Best Applications for 4-(Acetyloxy)proline


Collagen-Mimetic Biomaterials Engineering

When designing collagen-mimetic peptides or hydrogels for tissue engineering, 4-(Acetyloxy)proline serves as a near-isosteric replacement for hydroxyproline that retains ~85-90% of the triple helix stabilizing effect [1]. The acetoxy group can be further deprotected to reveal a hydroxyl group or used as a site for selective chemical modification, offering a versatile platform for creating functionalized biomaterials with tailored mechanical properties and bioactivity.

Electrochemical Synthesis of Chiral Pyrrolidines

For medicinal chemistry programs requiring enantiomerically pure 5-substituted proline analogs, 4-(Acetyloxy)proline enables regioselective anodic methoxylation at the C5 position [1]. This unique reactivity, which is not observed with unprotected hydroxyproline, provides a direct route to advanced chiral intermediates for the synthesis of enzyme inhibitors, receptor ligands, or other bioactive molecules.

Stereoselective Spiro-β-Lactam Construction

In the synthesis of spiro-β-lactam antibiotics or related heterocyclic frameworks, (2S,4R)-4-acetyloxy-N-acyl-proline provides complete stereocontrol at the spiro carbon center, comparable to its benzoyloxy analog [1]. The acetyloxy group offers a practical advantage in terms of atom economy and cost, making it the preferred leaving group for large-scale or iterative synthetic sequences targeting complex spirocyclic architectures.

Collagen Acetylation in Autoimmune Disease Models

For researchers investigating the role of post-translational modifications in collagen antigenicity, 4-(Acetyloxy)proline provides a well-defined epitope for generating specific antibodies. Poly-acetyl-hydroxyproline exhibits unique cross-reactivity with anti-acetylated collagen antibodies, unlike poly-hydroxyproline [1]. This makes it a valuable tool for studying autoimmune responses to modified collagen in diseases such as rheumatoid arthritis or for developing diagnostic assays.

Application
Selection Property
Validation Focus
Collagen-mimetic biomaterials research
Hydroxyproline isosteric replacement with acetoxy handle
Triple-helix stability retention and derivatization potential
Chiral pyrrolidine synthesis via electrochemistry
Regioselective C5 functionalization enabled by acetoxy directing group
Product distribution and stereochemical outcome under anodic conditions
Spiro-β-lactam construction
Stereocontrol at spiro carbon with acetyloxy leaving group
Diastereoselectivity and efficiency compared to benzoyloxy analog
Collagen acetylation immunogenicity studies
Acetyl-hydroxyproline epitope specificity
Antigenic cross-reactivity and antibody generation in autoimmune models

Technical Documentation Hub

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14 linked technical documents
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